molecular formula C11H21NO2 B13567204 2-(1-Ethylpiperidin-4-yl)butanoic acid

2-(1-Ethylpiperidin-4-yl)butanoic acid

Cat. No.: B13567204
M. Wt: 199.29 g/mol
InChI Key: TYLNITHRCFSYQB-UHFFFAOYSA-N
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Description

2-(1-Ethylpiperidin-4-yl)butanoic acid is a small organic molecule featuring a piperidine ring substituted with an ethyl group at the nitrogen atom (1-ethylpiperidin-4-yl) and a butanoic acid chain attached at the second carbon position. Piperidine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets. The carboxylic acid group enhances solubility in aqueous environments, while the ethyl-piperidine moiety may influence lipophilicity and receptor binding.

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

2-(1-ethylpiperidin-4-yl)butanoic acid

InChI

InChI=1S/C11H21NO2/c1-3-10(11(13)14)9-5-7-12(4-2)8-6-9/h9-10H,3-8H2,1-2H3,(H,13,14)

InChI Key

TYLNITHRCFSYQB-UHFFFAOYSA-N

Canonical SMILES

CCC(C1CCN(CC1)CC)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Ethylpiperidin-4-yl)butanoic acid can be achieved through several methods. One common approach involves the alkylation of piperidine derivatives followed by carboxylation. For instance, starting with 1-ethylpiperidine, the compound can be alkylated using butyl bromide under basic conditions to form the desired product. The reaction typically requires a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) and is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of 2-(1-Ethylpiperidin-4-yl)butanoic acid may involve more scalable and cost-effective methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can be more efficient than batch processes.

Chemical Reactions Analysis

Types of Reactions

2-(1-Ethylpiperidin-4-yl)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as halides or alkoxides replace existing substituents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol.

    Substitution: Alkyl halides in the presence of a base like NaH or KOtBu.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Alkylated piperidine derivatives.

Scientific Research Applications

2-(1-Ethylpiperidin-4-yl)butanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological targets.

    Medicine: Investigated for its potential use in drug development, particularly in the design of piperidine-based pharmaceuticals.

    Industry: Utilized in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(1-Ethylpiperidin-4-yl)butanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperidine ring can engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Compound Name Key Structural Features Functional Groups Molecular Formula Potential Applications Key Properties/Activities
2-(1-Ethylpiperidin-4-yl)butanoic acid Piperidine ring (1-ethyl), butanoic acid chain Carboxylic acid, tertiary amine C₁₁H₂₁NO₂ Pharmaceutical intermediates Predicted moderate solubility, basic
MCPB () Phenoxy group (4-chloro-2-methyl), butanoic acid Carboxylic acid, aryl chloride C₁₁H₁₃ClO₃ Herbicide (synthetic auxin) Systemic action, disrupts plant growth
2,2,6,6-Tetramethylpiperidin-4-yl acetate () Tetramethyl-piperidine, acetate ester Ester, hindered amine C₁₁H₂₁NO₂ Stabilizers, antioxidants High lipophilicity, hydrolytic stability
2-amino-4-[2-(1-aminoethylideneamino)ethylsulfanyl]butanoic acid () Thioether, amino groups, butanoic acid Carboxylic acid, amine, thioether C₈H₁₇N₃O₂S Chelation, drug candidates High polarity, metal-binding potential

Key Research Findings and Insights

Physicochemical Properties
  • Solubility: The carboxylic acid in the target compound and MCPB increases aqueous solubility compared to ester derivatives (). However, the ethyl-piperidine group may reduce solubility relative to polar analogs like the sulfur/amino derivative ().
  • Lipophilicity : The piperidine ring in the target compound likely confers higher lipophilicity than MCPB’s aromatic system but lower than tetramethylpiperidinyl esters.
Metabolic Stability
  • Piperidine rings are prone to oxidative metabolism, but the ethyl substituent may slow degradation compared to unsubstituted analogs. Ester derivatives () are susceptible to hydrolysis, whereas the carboxylic acid in the target compound offers pH-dependent stability.

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